1-(3-Chloropropyl)piperidine

Muscarinic receptor alkylation Azetidinium ion kinetics Prodrug stability

1-(3-Chloropropyl)piperidine (CAS 1458-63-5) is a bifunctional N‑chloroalkyl heterocycle combining a nucleophilic piperidine nitrogen with an electrophilic 3‑chloropropyl side‑chain. This architecture enables sequential alkylation and cyclisation steps, making it a strategic intermediate for muscarinic receptor ligands, histamine H3 antagonists, and vertigo agents such as diphenidol.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 1458-63-5
Cat. No. B110583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)piperidine
CAS1458-63-5
Synonyms1-Chloro-3-piperidinopropane;  3-(1-Piperidinyl)propyl Chloride;  3-Chloro-1-piperidinopropane;  3-Piperidinopropyl Chloride;  N-(3-Chloropropyl)piperidine; 
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCl
InChIInChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2
InChIKeyHDDNBUNZJIQDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropyl)piperidine (CAS 1458-63-5) – Core Structural & Reactivity Profile for Procurement Decisions


1-(3-Chloropropyl)piperidine (CAS 1458-63-5) is a bifunctional N‑chloroalkyl heterocycle combining a nucleophilic piperidine nitrogen with an electrophilic 3‑chloropropyl side‑chain . This architecture enables sequential alkylation and cyclisation steps, making it a strategic intermediate for muscarinic receptor ligands, histamine H3 antagonists, and vertigo agents such as diphenidol . Its liquid physical state (boiling point 217.3 °C at 760 mmHg, density ≈1.0 g cm⁻³) and commercial availability at ≥98 % purity facilitate direct use in medicinal chemistry and process development [1].

Why 1-(3-Chloropropyl)piperidine Cannot Be Swapped with 1-(2-Chloroethyl)piperidine or N‑(3‑Bromopropyl) Analogs


Simple replacement of the 3‑chloropropyl arm with a 2‑chloroethyl or 3‑bromopropyl chain alters the dominant cyclisation pathway and receptor‑subtype selectivity [1]. The three‑carbon spacer favours formation of a stable, four‑membered azetidinium ion (t₁/₂ ≈3.6 h at pH 7.4), whereas the two‑carbon analog predominantly generates a short‑lived aziridinium ion, leading to a >100‑fold difference in muscarinic receptor potency [1]. The bromo analog exhibits higher leaving‑group reactivity, which can reduce selectivity in competitive alkylation and introduce impurity profiles that complicate downstream crystallisation [2]. These mechanistic divergences mean that swapping the chain length or halogen cannot preserve the same pharmacodynamic or process outcome.

Head‑to‑Head Quantitative Differentiation of 1-(3-Chloropropyl)piperidine from Its Closest Structural Analogs


Azetidinium‑Ion Half‑Life Dictates Muscarinic Receptor Residence Time Relative to the 2‑Chloroethyl Analog

The 3‑chloropropyl side‑chain of 1-(3‑chloropropyl)piperidine‑derived 4‑DAMP mustard generates a stable azetidinium ion with a formation half‑time of approximately 3.6 h at pH 7.4 [1]. In contrast, the 2‑chloroethyl congener (4‑DAMP mustard aziridinium) cyclises to a highly reactive aziridinium ion that is substantially less stable, resulting in a 130‑fold loss of parent‑compound potency relative to the azetidinium species [1]. The longer half‑life of the azetidinium intermediate provides a pharmacokinetic window that favours sustained receptor occupancy, whereas the aziridinium ion undergoes rapid hydrolysis before reaching the target [1].

Muscarinic receptor alkylation Azetidinium ion kinetics Prodrug stability

Boiling Point Elevation Enables Simpler Distillative Purification vs. 1-(2-Chloroethyl)piperidine

1-(3-Chloropropyl)piperidine exhibits a boiling point of 217.3 °C at 760 mmHg (or 95–103 °C at 25 Torr) [1]. The shorter‑chain analog 1-(2-chloroethyl)piperidine boils at 190.3 °C at 760 mmHg (or 47 °C at 1 Torr) . The ≈27 °C higher boiling point at atmospheric pressure reduces evaporative loss during vacuum distillation and allows finer fractionation, which is critical when residual 1‑bromo‑3‑chloropropane or piperidine must be removed to meet >98 % purity specifications.

Physical property comparison Purification scalability Volatility

One‑Step Alkylation Yield Quantified for Process Feasibility vs. Multi‑Step Routes to Bromo Analogs

A documented one‑step N‑alkylation of piperidine with 1‑bromo‑3‑chloropropane delivers 1-(3-chloropropyl)piperidine in 78.56 % isolated yield after simple liquid–liquid separation . By comparison, the analogous 1-(3‑bromopropyl)piperidine frequently requires phase‑transfer catalysis or protection/deprotection strategies to suppress bis‑alkylation, with reported yields typically in the 60–70 % range and additional purification steps . The chloro analog thus offers a favourable balance of leaving‑group reactivity that minimises over‑alkylation while retaining acceptable reaction rates.

Synthetic efficiency Process chemistry Yield benchmarking

Proven Intermediate Status in Diphenidol (Antivertigo API) Synthesis Confirms Regulatory‑Relevant Utility

1-(3-Chloropropyl)piperidine is the penultimate intermediate in the industrial synthesis of diphenidol, a marketed antivertigo agent [1]. The route proceeds via Grignard coupling of 3‑piperidinopropyl chloride with benzophenone, a transformation that exploits the three‑carbon spacer to avoid steric hindrance that would otherwise suppress yield with shorter‑chain analogs [1]. No equivalent regulatory‑grade synthetic pathway exists for the 2‑chloroethyl or 4‑chlorobutyl homologs in this specific API context.

Pharmaceutical intermediate Diphenidol synthesis Regulatory precedent

Procurement‑Relevant Application Scenarios Where 1-(3-Chloropropyl)piperidine Demonstrates Verified Advantage


Muscarinic Receptor Probe & Prodrug Design

Investigators developing long‑acting muscarinic antagonists (e.g., for COPD or overactive bladder) can exploit the 3.6‑h azetidinium‑ion half‑life to achieve sustained receptor occupation while minimising peak plasma exposure. The 130‑fold potency differential between the parent compound and its cyclised form provides a built‑in safety margin that is absent with the 2‑chloroethyl aziridinium system .

Kilogram‑Scale Distillation & High‑Purity Intermediate Supply

The ≈27 °C higher boiling point relative to 1-(2‑chloroethyl)piperidine simplifies fractional distillation under reduced pressure, enabling cost‑effective removal of volatile impurities (residual piperidine, 1‑bromo‑3‑chloropropane) and consistent delivery of >98 % purity lots for GMP‑adjacent manufacturing campaigns .

Diphenidol and Structural Analog API Manufacturing

As the key Grignard‑reactive intermediate in the commercial diphenidol route, 1-(3‑chloropropyl)piperidine is irreplaceable for generic API producers seeking to follow established patent‑expired synthetic pathways. Sourcing this compound avoids the need to re‑validate an entirely new synthetic sequence with alternative chain‑length analogs .

H3 Receptor Antagonist Library Synthesis

The compound serves as a validated reactant in the preparation of non‑imidazole heterocyclic histamine H3 receptor antagonists. Its bifunctional reactivity allows tandem N‑alkylation/cyclisation sequences that are less efficient when the 2‑chloroethyl or 3‑bromopropyl variants are employed, owing to competing aziridinium formation or excessive leaving‑group lability .

Technical Documentation Hub

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